Semaxanib, also known as SU5416, is a synthetic quinolone derivative investigated for its potential antineoplastic activity. [] It plays a significant role in scientific research as a potent and selective inhibitor of specific receptor tyrosine kinases (RTKs). These RTKs are involved in crucial cellular processes, particularly angiogenesis, the formation of new blood vessels, making Semaxanib a valuable tool for studying cancer and other diseases where angiogenesis plays a role.
The synthesis of Semaxanib involves several key chemical reactions. The primary method employs a Vilsmeier–Haack reaction, which begins with 2,4-dimethylpyrrole to produce an aldehyde intermediate. This aldehyde then undergoes Knoevenagel condensation with oxindole in the presence of a base, leading to the formation of Semaxanib.
This synthetic pathway is notable for its efficiency and the specificity of the reactions involved, allowing for the selective formation of the desired compound.
Semaxanib has a molecular formula of and a molar mass of approximately 238.29 g/mol. The molecular structure features an indole moiety connected to a pyrrole derivative, which is critical for its biological activity.
The structural integrity is crucial for its interaction with the VEGF receptor, influencing its binding affinity and inhibitory action.
Semaxanib participates in various chemical reactions primarily related to its role as a kinase inhibitor. It acts by blocking the interaction between vascular endothelial growth factor and its receptor, thereby inhibiting downstream signaling pathways that lead to angiogenesis.
Semaxanib's mechanism of action centers around its ability to inhibit the Flk-1/KDR receptor's tyrosine kinase activity. By binding to this receptor, Semaxanib prevents the phosphorylation events that are crucial for VEGF-mediated signaling pathways.
This mechanism has been validated through both in vitro and in vivo studies demonstrating significant anti-tumor effects in various cancer models.
Semaxanib possesses distinct physical and chemical properties that contribute to its function as a kinase inhibitor:
These properties are essential for formulating the compound into usable drug forms for experimental applications.
Semaxanib was primarily investigated for its potential use in cancer therapy due to its antiangiogenic properties. Although clinical trials did not yield successful outcomes leading to approval, it has been instrumental in research settings:
Semaxanib (SU5416) is a synthetic 3-substituted indolin-2-one derivative with the molecular formula C₁₅H₁₄N₂O and a molecular weight of 238.29 g/mol. Its core structure consists of an oxindole moiety (indolin-2-one) featuring a Z-configured methylidene bridge at the C3 position linked to a 3,5-dimethyl-1H-pyrrole ring. This planar configuration is critical for its kinase inhibitory activity. The molecule contains two hydrogen bond donors (N-H groups of pyrrole and oxindole) and one hydrogen bond acceptor (oxindole carbonyl oxygen), facilitating interactions with kinase domains [1] [5]. Key physicochemical properties include:
Table 1: Molecular Properties of Semaxanib
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₄N₂O |
Molecular Weight | 238.29 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 1 |
logP | 2.5 |
Configuration at C3 bond | Z-isomer |
Semaxanib is synthesized via a sequential two-step protocol leveraging classic heterocyclic chemistry:
This route achieves moderate yields (reported ~40–60%) and benefits from commercially available starting materials. Modifications employ Horner-Wadsworth-Emmons reactions or microwave-assisted condensation to optimize efficiency [1] [9].
Systematic SAR studies reveal stringent requirements for VEGFR-2 inhibition:
Table 2: Key SAR Trends for Indolin-2-one-Based Kinase Inhibitors
Modification Site | Structural Change | Impact on VEGFR-2 Activity |
---|---|---|
Pyrrole C3/C5 | Removal of methyl groups | >10-fold decrease |
C3 Olefin | E-isomer | >100-fold decrease |
Oxindole C5 | Fluoro substitution | 2–5 fold increase |
Oxindole C6 | Methyl/Bromo substitution | 3–8 fold decrease |
X-ray co-crystal structures with VEGFR-2 (PDB: 1Y6A) and RET kinase (PDB: 2IVU) confirm semaxanib's binding mode:
Comparative molecular dynamics simulations show that semaxanib's Z-methylidene linker optimally orients the pyrrole ring deeper into the hydrophobic pocket versus bulkier analogs (e.g., SU5205), explaining its superior potency [7].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7